2,4-Dihydroxy-6-propylbenzaldehyde

Description

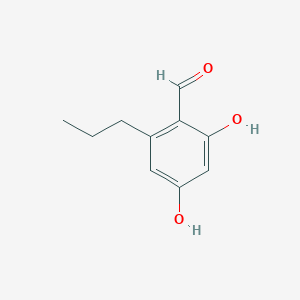

2,4-Dihydroxy-6-propylbenzaldehyde is a substituted benzaldehyde derivative featuring hydroxyl groups at the 2- and 4-positions of the aromatic ring and a propyl chain at the 6-position. Below, we compare these compounds systematically.

Properties

CAS No. |

37455-87-1 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

2,4-dihydroxy-6-propylbenzaldehyde |

InChI |

InChI=1S/C10H12O3/c1-2-3-7-4-8(12)5-10(13)9(7)6-11/h4-6,12-13H,2-3H2,1H3 |

InChI Key |

UZIMQJKPLFIOJN-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=CC(=C1)O)O)C=O |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzaldehyde

- Structure : Single hydroxyl group at the 4-position ; lacks alkyl chains or additional hydroxyl groups.

- Molecular Formula : C₇H₆O₂ .

- Uses :

- Key Properties: Lower polarity compared to dihydroxy derivatives, enhancing lipid solubility. Limited antioxidant capacity due to a single hydroxyl group .

Propyl Paraben (Propyl 4-Hydroxybenzoate)

- Structure : Ester of 4-hydroxybenzoic acid with a propyl chain at the ester position.

- Molecular Formula : C₁₀H₁₂O₃ .

- Uses :

- Key Properties: The propyl chain increases lipophilicity, enhancing cell membrane penetration and antimicrobial efficacy. Limited antioxidant activity compared to dihydroxy derivatives.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: 3,4-Dihydroxy substitution on the benzene ring with a propenoic acid side chain.

- Molecular Formula : C₉H₈O₄ .

- Uses :

- Key Properties :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antioxidant Activity :

- Lipophilicity and Bioavailability :

- Synthetic Utility: 4-Hydroxybenzaldehyde’s role as a precursor implies that this compound could serve in synthesizing alkylated polyphenols or metal chelators.

Preparation Methods

Electrophilic Aromatic Substitution and Hydroxylation

One common approach to prepare this compound is via electrophilic aromatic substitution on a suitably substituted benzene derivative, followed by hydroxylation and formylation steps.

- Starting Materials: Resorcinol derivatives or 2,4-dihydroxybenzaldehyde analogs.

- Key Reactions: Electrophilic addition of a propyl group (alkylation) at the 6-position, often via Friedel-Crafts alkylation or related methods.

- Hydroxyl Protection: Hydroxyl groups may be protected using ethyl vinyl ether or acetic anhydride to prevent side reactions during alkylation or formylation.

- Formylation: Introduction of the aldehyde group via Vilsmeier-Haack reaction or lithiation followed by reaction with electrophilic formylating agents.

Vilsmeier-Haack Reaction Variation (Large Scale Preparation)

A patented method for large-scale preparation of 2,4-dihydroxybenzaldehyde derivatives, which can be adapted for the 6-propyl substituted compound, involves a variation of the Vilsmeier-Haack reaction:

-

- React 2,4-dihydroxybenzaldehyde with sodium bicarbonate, potassium iodide, and acetonitrile.

- Add benzyl chloride under controlled heating (60°C) and reflux until desired conversion.

- Work-up involves solvent removal, acidification, extraction with ethyl acetate, and sequential washing with potassium carbonate solution, water, citric acid, and brine to purify the product.

Adaptation for Propyl Group: The propyl substituent can be introduced prior to or after the aldehyde formation step, depending on the substrate reactivity and protecting group strategy.

This method is noted for its scalability and relatively high purity of the final product.

Lithiation and Hydroformylation Route

Although primarily described for 2,6-dihydroxybenzaldehyde, the lithiation-hydroformylation approach can be adapted for this compound:

- Step 1: Hydroxyl protection of resorcinol derivatives using ethyl vinyl ether in tetrahydrofuran (THF) at room temperature.

- Step 2: Lithiation with butyl lithium at low temperature (-10 to 0°C), followed by reaction with dimethylformamide (DMF) to introduce the formyl group.

- Step 3: Deprotection using dilute inorganic acids (e.g., hydrochloric acid) at 30-45°C to regenerate hydroxyl groups.

- Advantages: Continuous flow reactors can be used to improve reaction time and efficiency, reducing energy consumption and post-processing steps.

This method requires careful temperature control and handling of reactive intermediates but offers high selectivity and yield.

Electrophilic Addition with Lewis Acid Catalysis

In cannabinoid-related syntheses, this compound can be prepared via electrophilic addition of resorcinol derivatives with appropriate alkyl or terpene moieties in the presence of Lewis acids such as boron trifluoride etherate (BF3·OEt2):

- Process:

- Resorcinol derivatives bearing hydroxyl groups are reacted with alkyl or terpene compounds.

- Lewis acid catalyzes the electrophilic addition.

- Subsequent steps include removal of protecting groups and oxidation or reduction as needed.

This method allows for the introduction of the propyl group and aldehyde functionality in a controlled manner and is useful in the synthesis of cannabinoid analogs.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction Times and Temperatures: Hydroxyl protection and deprotection steps typically require long reaction times (up to 16 hours) at room temperature; however, continuous flow methods can reduce this significantly.

- Solvent Selection: THF is commonly used for lithiation steps, while acetonitrile and dichloromethane (DCM) are preferred for Vilsmeier-Haack and Lewis acid catalyzed reactions respectively.

- Yield and Purity: The Vilsmeier-Haack variation provides yields suitable for industrial scale with high purity after sequential washing and crystallization.

- Environmental and Cost Considerations: Continuous flow reactors reduce energy consumption and waste generation compared to batch processes.

- Protecting Group Strategies: Use of ethyl vinyl ether or acetic anhydride for hydroxyl protection is critical to avoid side reactions during formylation or alkylation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-Dihydroxy-6-propylbenzaldehyde, and how do they influence experimental design?

- Answer : The compound's solubility, stability, and reactivity are critical. For example, hydroxybenzaldehydes like 4-hydroxybenzaldehyde exhibit low water solubility (8.45 mg/mL at 25°C) but are freely soluble in ethanol and organic solvents . This necessitates solvent selection (e.g., ethanol or DMSO) for dissolution in biological assays. The propyl substituent in this compound may enhance lipophilicity, affecting membrane permeability in pharmacological studies. Stability tests under varying pH and temperature are recommended to optimize storage conditions .

Q. What synthetic routes are commonly employed for hydroxybenzaldehyde derivatives, and how can they be adapted for this compound?

- Answer : Hydroxybenzaldehydes are often synthesized via formylation of phenol derivatives or oxidation of hydroxybenzyl alcohols. For this compound, regioselective alkylation (e.g., Friedel-Crafts) of a dihydroxybenzaldehyde precursor could introduce the propyl group. Evidence from substituted benzaldehyde synthesis suggests using catalysts like AlCl₃ or acidic ionic liquids to control regiochemistry . Purification via sublimation or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:

- ¹H NMR : Peaks for phenolic -OH (δ 9–12 ppm), aldehyde proton (δ ~10 ppm), and propyl chain (δ 0.5–2.5 ppm).

- ¹³C NMR : Aldehyde carbon (δ ~190 ppm) and aromatic carbons (δ 110–160 ppm) .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and aldehyde C=O (1700–1750 cm⁻¹) .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₂O₃: theoretical 180.0786 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for hydroxybenzaldehyde derivatives?

- Answer : Discrepancies may arise from experimental conditions (e.g., solvent purity, temperature). For example, 4-hydroxybenzaldehyde’s solubility varies with pH due to phenolic -OH ionization . To address contradictions:

- Validate methods using standardized protocols (e.g., OECD guidelines).

- Perform controlled replicate experiments with HPLC/UV-Vis quantification.

- Cross-reference databases like PubChem or DSSTox for consensus data .

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

- Answer :

- Protecting Groups : Temporarily block reactive -OH groups (e.g., with acetyl or tert-butyldimethylsilyl) during alkylation to direct the propyl group to the desired position .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) or enzymatic catalysts to enhance selectivity. Evidence from benzodioxin synthesis highlights immobilized lipases for regiocontrol .

- Computational Modeling : DFT calculations predict electronic effects of substituents, guiding reagent selection .

Q. How can computational tools predict the biological activity of this compound, and what are their limitations?

- Answer :

- Pharmacophore Modeling : Identify key motifs (e.g., phenolic -OH for antioxidant activity) using tools like Schrödinger’s Phase .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~1.3 for 4-hydroxybenzaldehyde analogs) .

- Limitations : Predictions may not account for protein binding dynamics or metabolization pathways (e.g., cytochrome P450 interactions). Experimental validation via enzyme assays (e.g., COX-2 inhibition) is essential .

Q. What mechanisms underlie the pharmacological activity of hydroxybenzaldehyde derivatives, and how can they be studied for this compound?

- Answer :

- Antioxidant Activity : Scavenging of ROS via phenolic -OH groups (confirmed via DPPH/ABTS assays) .

- Anti-inflammatory Pathways : Modulation of NF-κB or MAPK signaling (study via luciferase reporter assays in RAW264.7 cells) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate therapeutic potential .

Methodological Notes

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Data Reproducibility : Report detailed reaction conditions (solvent, catalyst loading, temperature) and characterize all intermediates .

- Ethical Compliance : For biological studies, follow institutional guidelines for human/animal research (e.g., IRB approval) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.